

Technical Guide: An Overview of Tetramethylpropiophenone Isomers

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Compound of Interest

Compound Name: 2',2,2,3'-
TETRAMETHYLPROIOPHENO
NE

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the chemical properties and synthesis of tetramethylpropiophenone isomers. The primary focus of the inquiry was **2',2,2,3'-Tetramethylpropiophenone**. However, a comprehensive search of publicly available chemical databases and literature did not yield a specific CAS number or detailed experimental data for this particular isomer. This suggests that **2',2,2,3'-Tetramethylpropiophenone** is either a novel compound or not widely reported in scientific literature.

To provide a valuable resource for researchers in this area, this guide presents available data on a closely related and commercially available isomer, 2,2,3',4'-Tetramethylpropiophenone (CAS No. 7397-00-4).^{[1][2][3][4][5]} Additionally, this document includes a representative synthetic protocol for a structurally similar compound and a general workflow for chemical synthesis and characterization, which are broadly applicable in the field of drug development and chemical research.

Compound Data

While specific data for **2',2,2,3'-Tetramethylpropiophenone** is not available, the following table summarizes key information for structurally related isomers to provide a comparative

context.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
2,2,3',4'- Tetramethylpropiophe none	7397-00-4	C ₁₃ H ₁₈ O	190.28
2,2',4',6'- Tetramethylpropiophe none	2040-22-4	C ₁₃ H ₁₈ O	190.28[6][7]
2',2,2,6'- Tetramethylpropiophe none	25115-80-4	C ₁₃ H ₁₈ O	190.28[8]

Experimental Protocols

Due to the lack of specific synthetic procedures for **2',2,2,3'-Tetramethylpropiophenone**, a representative protocol for the synthesis of a related chalcone, (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one, is provided below. This Claisen-Schmidt condensation reaction illustrates a common method for forming carbon-carbon bonds in the synthesis of substituted ketones.[9]

Synthesis of (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one[9]

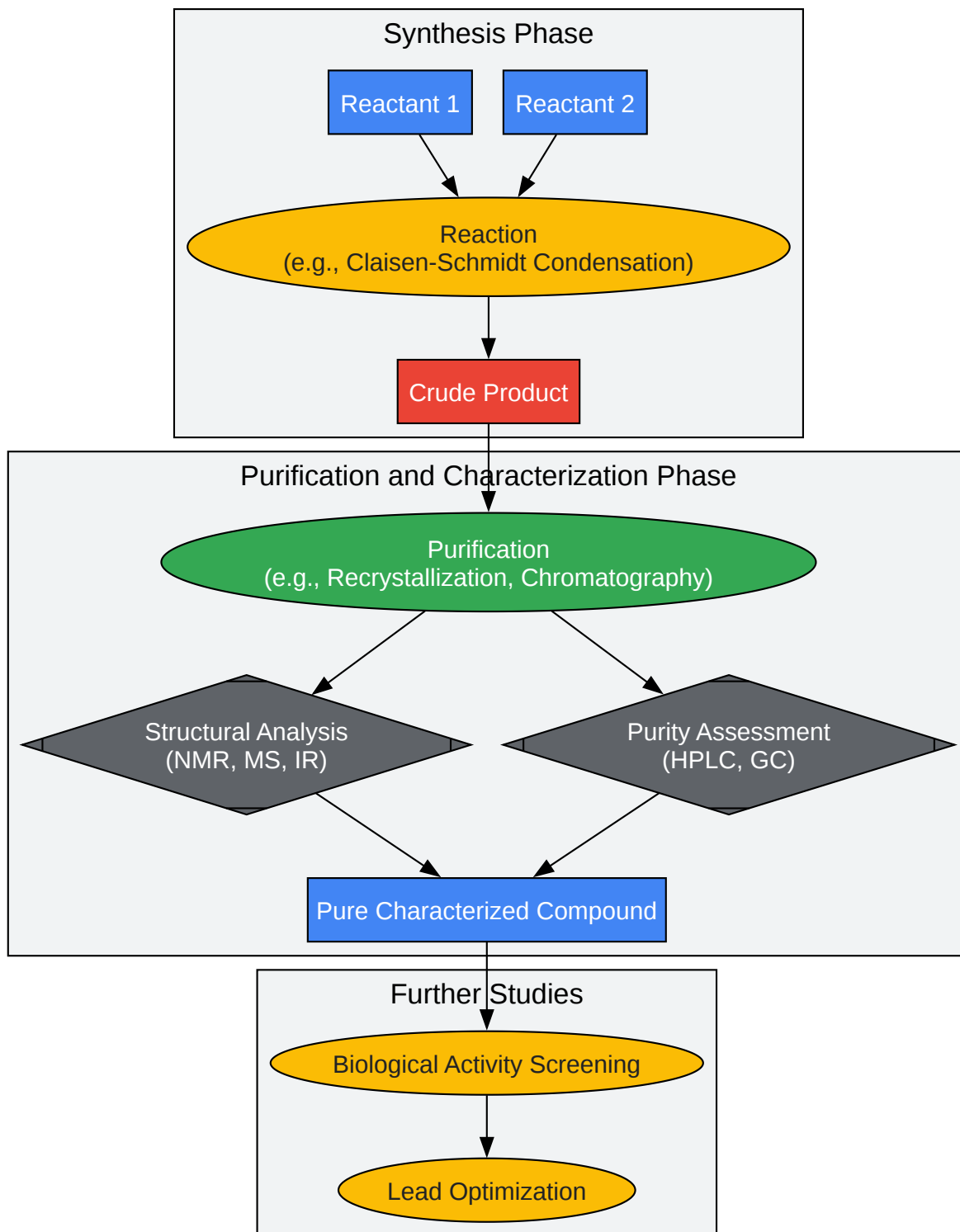
- **Preparation of Reactant Solution:** A solution of 1-(2,3,5,6-tetramethylphenyl)ethan-1-one (2.00 g, 11.3 mmol) is prepared in 30 mL of 95% aqueous ethanol. Gentle heating may be required to achieve complete dissolution.
- **Addition of Aldehyde:** To this solution, mesitaldehyde (1.68 g, 1.7 mL, 11.3 mmol) is added in one portion.
- **Initiation of Condensation:** An aqueous solution of potassium hydroxide (4 mL, 7.1 M) is added dropwise over a period of 1 minute with continuous stirring. The mixture will typically turn yellow.[9]

- **Reaction and Product Isolation:** The reaction mixture is stirred for 5 hours, during which a colorless precipitate should form. This solid product is then isolated by filtration.
- **Purification:** The crude product is purified by recrystallization from ethanol to yield crystals of suitable quality for further analysis, such as X-ray diffraction.[9]

Visualized Workflows and Pathways

As no specific signaling pathways involving tetramethylpropiophenones were identified, a generalized workflow for the synthesis and characterization of a novel chemical compound is presented below. This logical diagram is relevant for researchers and professionals in drug development and chemical synthesis.

General Workflow for Chemical Synthesis and Characterization

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Caption: General Workflow for Chemical Synthesis and Characterization.

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